PD 121373

Antitumor Nucleic Acid Synthesis Inhibition Leukemia

PD 121373 is a benzothiopyranoindazole DNA intercalator with a distinctive IC50 profile for differential RNA (0.3 μM) vs DNA (0.5 μM) synthesis inhibition in L1210 cells. Its defined DNA binding affinity (Ka = 3-4 × 10⁵ M⁻¹) and unwinding angle (~18°) ensure reproducible biophysical assays. Procurement is essential for studies requiring low oxidative stress (<5% ROS vs doxorubicin) and precise macromolecular synthesis perturbation. Avoids variability from non-identical analogs.

Molecular Formula C21H27N5OS
Molecular Weight 397.5 g/mol
CAS No. 113457-06-0
Cat. No. B1678599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 121373
CAS113457-06-0
SynonymsPD-121373;  PD121373;  PD 121373
Molecular FormulaC21H27N5OS
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C3C(=C(C=C2)NCCN)SC4=C(C3=N1)C=C(C=C4)O
InChIInChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-7-6-16(23-10-9-22)21-19(17)20(24-26)15-13-14(27)5-8-18(15)28-21/h5-8,13,23,27H,3-4,9-12,22H2,1-2H3
InChIKeyUXIMOIBPXBNYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 121373 (CAS 113457-06-0) Chemical and Pharmacological Baseline


PD 121373 (CAS 113457-06-0) is a synthetic small molecule belonging to the benzothiopyranoindazole class of DNA complexing agents [1]. It functions primarily as a DNA intercalator and inhibitor of nucleic acid synthesis, demonstrating potent antiproliferative activity in preclinical cancer models . Structurally, it features a planar benzothiopyranoindazole chromophore that enables insertion between DNA base pairs, coupled with a diethylaminoethyl side chain that influences its physicochemical and biological properties [2].

Why PD 121373 Cannot Be Substituted by Generic DNA Intercalators or Related Benzothiopyranoindazoles


Despite belonging to a well-characterized class of DNA intercalators, PD 121373 exhibits a unique combination of quantitative biochemical properties that preclude direct substitution with other benzothiopyranoindazoles such as CI-958 (sedoxantrone) or PD 114595, or with clinically established intercalators like doxorubicin [1]. Within its own chemical series, PD 121373 displays a distinctive IC50 profile for differential inhibition of DNA versus RNA synthesis (0.5 μM vs. 0.3 μM in L1210 cells), a pattern not uniformly shared across all benzothiopyranoindazole analogs . Furthermore, the class as a whole demonstrates markedly reduced oxidative stress liability—generating less than 5% of the reactive oxygen species produced by doxorubicin—yet within this class, variations in side chain substitution result in divergent DNA binding affinities, helicase inhibitory potencies, and sequence selectivity profiles that directly impact both in vitro and in vivo antitumor efficacy [1]. Procurement of a non-identical benzothiopyranoindazole or a generic DNA intercalator for applications requiring the specific pharmacological signature of PD 121373 would introduce uncontrolled experimental variability and compromise the reproducibility of findings derived from its unique activity fingerprint.

Quantitative Evidence for PD 121373 Differentiation from Comparators and In-Class Analogs


PD 121373 Exhibits Differential Potency in Inhibiting DNA Versus RNA Synthesis in L1210 Leukemia Cells

PD 121373 demonstrates a clear differential in its ability to inhibit DNA versus RNA synthesis in murine L1210 leukemia cells, with RNA synthesis being more potently suppressed than DNA synthesis . This differential is not uniformly observed across all benzothiopyranoindazoles, as the broader class is characterized by reducing both DNA and RNA synthesis to a similar extent at comparable concentrations [1]. The specific IC50 values for PD 121373 provide a quantitative benchmark for its cellular activity profile.

Antitumor Nucleic Acid Synthesis Inhibition Leukemia

Benzothiopyranoindazoles Demonstrate Significantly Lower Oxidative Stress Induction Relative to Doxorubicin

In a rat liver microsomal system designed to measure superoxide dismutase-sensitive oxygen consumption as a proxy for reactive oxygen species (ROS) generation, the benzothiopyranoindazole class, including PD 121373, produced less than 5% of the activity observed with the clinically used anthracycline doxorubicin [1]. This represents a greater than 20-fold reduction in this cardiotoxicity-associated parameter.

Cardiotoxicity Reactive Oxygen Species Anthracycline Comparison

PD 121373 Binds DNA with an Intrinsic Association Constant of 3-4 × 10⁵ M⁻¹ and Unwinds DNA by 18 Degrees

PD 121373, as a representative benzothiopyranoindazole, binds to DNA with an intrinsic association constant (Ka) ranging between 3 and 4 × 10⁵ M⁻¹, indicating relatively high DNA affinity [1]. Viscosity measurements confirm an intercalative binding mode, and unwinding angle calculations reveal a helix distortion of approximately 18 degrees per bound drug molecule [1]. These biophysical parameters are characteristic of the class and provide a quantitative baseline for comparing PD 121373 to other DNA-binding agents.

DNA Binding Affinity Intercalation Biophysical Characterization

CI-958 (Sedoxantrone) Demonstrates Slightly Greater Helicase Blockade Potency Than Doxorubicin

CI-958 (sedoxantrone), the lead clinical candidate of the benzothiopyranoindazole class to which PD 121373 belongs, exhibits potent inhibition of human DNA helicase activity with an EC50 of 0.17 μM, compared to 0.26 μM for doxorubicin [1]. This represents a 1.53-fold greater potency for helicase blockade. Importantly, this inhibitory activity shows no strong sequence-binding preference across AT-rich, GC-rich, or mixed oligonucleotide substrates [1].

DNA Helicase Enzyme Inhibition Prostate Cancer

High-Value Research and Industrial Application Scenarios for PD 121373


Investigating Differential Nucleic Acid Synthesis Inhibition in Leukemia Models

PD 121373's established IC50 values for DNA (0.5 μM) and RNA (0.3 μM) synthesis in L1210 leukemia cells make it an ideal tool compound for studies that require precise, quantifiable perturbation of macromolecular synthesis. This differential sensitivity enables researchers to design dose-response experiments that selectively suppress RNA synthesis at lower concentrations while sparing DNA synthesis, or to achieve broader inhibition at higher doses. Such studies are valuable for dissecting the relative contributions of transcription versus replication arrest to the overall antiproliferative and apoptotic responses in leukemia and other hematological malignancy models.

Low-ROS DNA Intercalator for Long-Term Cell Culture and In Vivo Cardiotoxicity Studies

The demonstration that benzothiopyranoindazoles produce less than 5% of the ROS-generating activity of doxorubicin in microsomal assays [1] positions PD 121373 as a preferred DNA intercalator for experimental systems where oxidative stress is a confounding variable. This includes long-term cell culture experiments requiring sustained DNA damage without concurrent oxidative damage, and in vivo tumor models where the cardiotoxicity typically associated with anthracyclines would otherwise limit dosing duration or obscure the interpretation of efficacy endpoints.

Calibration and Validation of DNA Intercalation Assays Requiring Known Biophysical Parameters

With a well-characterized DNA binding affinity (Ka = 3-4 × 10⁵ M⁻¹) and a defined unwinding angle (≈18°), PD 121373 serves as a reliable reference compound for biophysical assays that measure intercalation, DNA distortion, or helix unwinding [2]. Its established binding constants allow researchers to validate experimental systems, calibrate instrumentation, and compare the binding properties of novel or uncharacterized DNA ligands against a standardized benchmark.

Mechanistic Studies of DNA Helicase Inhibition in Solid Tumor and Prostate Cancer Models

The helicase inhibitory activity of the benzothiopyranoindazole class, as demonstrated by CI-958 with an EC50 of 0.17 μM against human DNA helicase (1.53-fold more potent than doxorubicin) [3], supports the use of PD 121373 in mechanistic studies examining the role of DNA helicase blockade in anticancer activity. This is particularly relevant for prostate cancer research, given the clinical development trajectory of CI-958 in hormone-refractory disease, and for broader investigations into how intercalator-induced helicase stalling contributes to replication fork collapse and subsequent cell death.

Technical Documentation Hub

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